molecular formula C18H27NO2 B14509482 2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol CAS No. 62938-84-5

2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol

Cat. No.: B14509482
CAS No.: 62938-84-5
M. Wt: 289.4 g/mol
InChI Key: KWGOOBLVIVJJMR-UHFFFAOYSA-N
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Description

2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol is a complex organic compound that features a morpholine ring, a phenylethyl group, and a cyclopentanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol typically involves the reaction of morpholine with a suitable cyclopentanone derivative in the presence of a phenylethyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of the morpholine ring, followed by the introduction of the phenylethyl group and the cyclopentanol moiety. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclopentanol ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The phenylethyl group may contribute to the compound’s binding affinity and specificity, while the cyclopentanol moiety can influence its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholin-4-yl)ethanol: Similar structure but lacks the phenylethyl and cyclopentanol groups.

    1-(2-Phenylethyl)piperidin-4-ol: Contains a piperidine ring instead of a morpholine ring.

    Cyclopentanol derivatives: Various derivatives with different substituents on the cyclopentanol ring.

Uniqueness

2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol is unique due to its combination of a morpholine ring, a phenylethyl group, and a cyclopentanol structure. This unique combination imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

CAS No.

62938-84-5

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-1-(2-phenylethyl)cyclopentan-1-ol

InChI

InChI=1S/C18H27NO2/c20-18(10-8-16-5-2-1-3-6-16)9-4-7-17(18)15-19-11-13-21-14-12-19/h1-3,5-6,17,20H,4,7-15H2

InChI Key

KWGOOBLVIVJJMR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)(CCC2=CC=CC=C2)O)CN3CCOCC3

Origin of Product

United States

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